molecular formula C14H18N4O2 B6697056 furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone

furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone

Cat. No.: B6697056
M. Wt: 274.32 g/mol
InChI Key: LBSAOIYGJXRWFJ-UHFFFAOYSA-N
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Description

Furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)12-15-16-13-10(3)17(5-6-18(12)13)14(19)11-4-7-20-8-11/h4,7-10H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSAOIYGJXRWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=COC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolopyrazine core, followed by the introduction of the furan ring and the methanone group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.

    Reduction: The triazolopyrazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The methanone group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxaldehyde, while nucleophilic substitution can introduce various functional groups to the methanone moiety.

Scientific Research Applications

Furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and methanone group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazines: These compounds share a similar triazole core but differ in the attached heterocyclic ring.

    Indole Derivatives: Indole-based compounds have a different core structure but can exhibit similar biological activities.

    Imidazole Containing Compounds: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various therapeutic applications.

Uniqueness

Furan-3-yl-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone is unique due to its combination of a furan ring, triazolopyrazine core, and methanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and development in various fields.

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